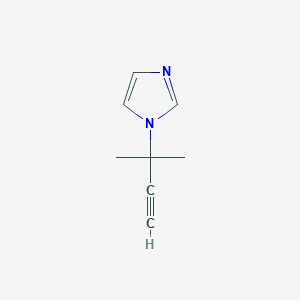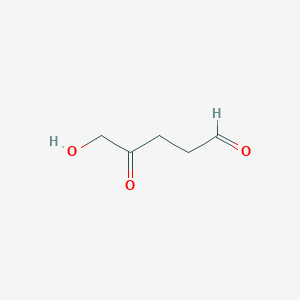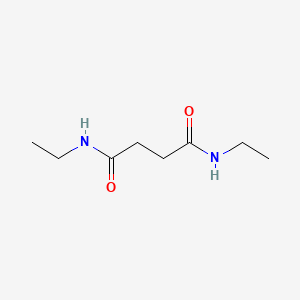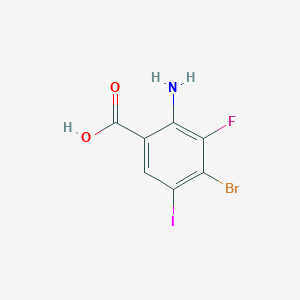![molecular formula C11H21NO5 B13995166 Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate CAS No. 132629-33-5](/img/structure/B13995166.png)
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and an ethoxyacetate moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate typically involves the reaction of ethyl bromoacetate with 2-[(tert-butoxycarbonyl)amino]ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ethoxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Produces various substituted ethoxyacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {2-[(tert-butoxycarbonyl)amino]ethyl}acetate
- Methyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- Ethyl {2-[(tert-butoxycarbonyl)amino]propoxy}acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The ethoxy group offers flexibility in substitution reactions, while the tert-butoxycarbonyl group ensures effective protection of the amino group during synthesis.
Propriétés
Numéro CAS |
132629-33-5 |
|---|---|
Formule moléculaire |
C11H21NO5 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate |
InChI |
InChI=1S/C11H21NO5/c1-5-16-9(13)8-15-7-6-12-10(14)17-11(2,3)4/h5-8H2,1-4H3,(H,12,14) |
Clé InChI |
JGDJDRSVDKZPGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)

![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)




![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)




